molecular formula C6H5N3O4 B181595 2,3-Dinitroaniline CAS No. 26471-56-7

2,3-Dinitroaniline

Cat. No.: B181595
CAS No.: 26471-56-7
M. Wt: 183.12 g/mol
InChI Key: CGNBQYFXGQHUQP-UHFFFAOYSA-N
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Description

2,3-Dinitroaniline (C₆H₅N₃O₄) is an aromatic nitro compound characterized by two nitro (-NO₂) groups at the 2- and 3-positions of an aniline backbone. Its molecular weight is 183.12 g/mol, and it exhibits distinct chemical reactivity due to the electron-withdrawing nitro groups. Notably, it undergoes a unique 1,3-nitro group migration in concentrated sulfuric acid at 110°C, with reaction rates largely independent of acidity (solvent isotope effect: 1.3–1.9) . This compound is synthesized via hydrolysis of N-(2,3-dinitrophenyl)acetamide using sodium methoxide in methanol .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dinitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O4/c7-4-2-1-3-5(8(10)11)6(4)9(12)13/h1-3H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNBQYFXGQHUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name DINITROANILINE
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Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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DSSTOX Substance ID

DTXSID80949347
Record name 2,3-Dinitroaniline
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Molecular Weight

183.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dinitroaniline appears as a yellow colored needle-like solid. Insoluble in water and denser than water. Toxic by ingestion and inhalation. May irritate skin and eyes. Used to make dyes and ink.
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CAS No.

26471-56-7, 602-03-9
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Comparison with Similar Compounds

Structural and Physical Properties

Property 2,3-Dinitroaniline 2,4-Dinitroaniline 2,6-Dinitroaniline 3,4-Dinitroaniline 3,5-Dinitroaniline
Melting Point (°C) Not reported ~180 (decomp.) 153–154 153–154 ~165 (decomp.)
Solubility Limited data Low in water Very low (0.4 g/L at 25°C) Very low (0.4 g/L at 25°C) Low in polar solvents
UV Absorption Not studied Broad absorption <400 nm Broad absorption <400 nm Not reported Not reported
Key Reactivity 1,3-nitro migration N-nitration to trinitroaniline Diazotation in Japp-Klingemann reactions Limited data Herbicide precursor

Key Observations :

  • This compound exhibits unique acid-catalyzed rearrangement, unlike other isomers.
  • 2,4- and 2,6-Dinitroanilines show distinct UV absorption profiles due to nitro group positioning, enhancing their utility in cyclodextrin inclusion complexes for UV stabilization .
  • 3,4- and 3,5-Dinitroanilines have higher melting points, likely due to symmetrical nitro placement enabling stronger intermolecular interactions.
Herbicidal Activity :
  • Dinitroaniline Herbicides (e.g., trifluralin, oryzalin): These disrupt plant microtubule assembly by binding to α-tubulin, inhibiting mitosis .
  • 3,5-Dinitroaniline : A key herbicide precursor, with a market valued at $83.2 billion in 2023, driven by agricultural demand .
Explosives :
  • 2,3- and 2,4-Dinitroanilines undergo N-nitration with nitronium hexafluorophosphate to form trinitroanilines, critical in explosive formulations .
Genotoxicity :
  • Dinitroaniline herbicides induce DNA damage in CHO cells at 1–10,000 mM concentrations .

Metabolic and Resistance Profiles

  • Metabolic Resistance : Enhanced metabolism (e.g., cytochrome P450-mediated degradation) is the primary resistance mechanism for dinitroaniline herbicides .
  • Structural Influence : Resistance mutations in α-tubulin (e.g., Tyr24His in Chlamydomonas) reduce dinitroaniline binding affinity, highlighting the importance of nitro group positioning .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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